molecular formula C20H20N2O4S B6038691 2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B6038691
M. Wt: 384.5 g/mol
InChI Key: VXLQXYXPCZRMRB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a benzenesulfonyl group, a methylanilino group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which is then reacted with 3-methylaniline to form the N-(benzenesulfonyl)-3-methylaniline intermediate. This intermediate is further reacted with furan-2-ylmethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[N-(benzenesulfonyl)-4-methylanilino]-N-(furan-2-ylmethyl)propanamide
  • 2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-16-7-5-8-17(13-16)22(27(24,25)19-10-3-2-4-11-19)15-20(23)21-14-18-9-6-12-26-18/h2-13H,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLQXYXPCZRMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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